molecular formula C15H16O3S B2575975 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-66-4

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid

Cat. No. B2575975
CAS RN: 74556-66-4
M. Wt: 276.35
InChI Key: WDIAZYMTRWBUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C15H16O3S . It has a molecular weight of 276.35 .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .


Molecular Structure Analysis

The molecular structure of 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and an isopropylphenoxymethyl group .


Chemical Reactions Analysis

Thiophene derivatives, including 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in coupling reactions and olefinations . They can also undergo direct C-H arylation at C2 .

Scientific Research Applications

Carcinogenicity Evaluation

A study discussed the synthesis and evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. Although the specific chemical wasn't directly mentioned, the research sheds light on the process of assessing potential carcinogenicity in thiophene derivatives, which could be relevant for understanding the properties and implications of using such chemicals (Ashby et al., 1978).

Synthesis and Applications in Medicinal Chemistry

Thiophene derivatives, including 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid, are highlighted for their significance in medicinal chemistry due to their wide range of biological activities. The review discusses the synthesis of thiophene derivatives and their applications in medicinal chemistry, touching on their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The paper also mentions their use in fields like organic materials due to their electronic properties, showcasing their versatility beyond just medicinal applications (Xuan, 2020).

Bioisosteric Replacement in Drug Design

The review on novel carboxylic acid bioisosteres emphasizes the continuous interest in carboxylate bioisosteres in drug design. It discusses the development of novel carboxylic acid substitutes with improved pharmacological profiles, which is crucial for overcoming challenges in modern drug design. This research could be pertinent to the modifications and applications of thiophene-2-carboxylic acid derivatives in pharmaceuticals (Horgan & O’ Sullivan, 2021).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the context in which they are used. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

The future directions for research on 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Thiophene derivatives have been shown to have a variety of properties and applications, making them a promising area for future research .

properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3S/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIAZYMTRWBUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.